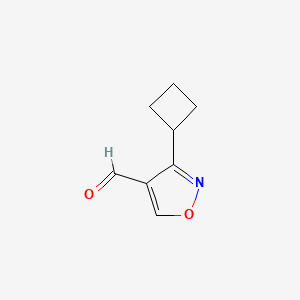

3-Cyclobutyl-1,2-oxazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-4-7-5-11-9-8(7)6-2-1-3-6/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISUNCSYNCSNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NOC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclobutyl 1,2 Oxazole 4 Carbaldehyde

Strategies for 1,2-Oxazole Ring Construction

The formation of the 1,2-oxazole (isoxazole) ring is a cornerstone of synthetic organic chemistry, providing access to a class of heterocyclic compounds with significant applications in medicinal and materials science. Various methodologies have been developed to construct this five-membered ring system, each with its own set of advantages and substrate scope.

Cyclization Reactions to Form the Oxazole (B20620) Core

Cyclization reactions represent a fundamental approach to the synthesis of the 1,2-oxazole core. These reactions typically involve the formation of one or more new bonds to close a ring from an acyclic precursor. The specific nature of the starting materials and the reaction conditions dictate the final substitution pattern of the heterocyclic product.

The Van Leusen oxazole synthesis is a well-established and versatile method for the preparation of 1,3-oxazoles. The reaction proceeds through the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), a reagent that provides a one-carbon and a nitrogen atom to the oxazole ring. The mechanism involves the initial formation of an oxazoline (B21484) intermediate, which then undergoes elimination of p-toluenesulfinic acid to yield the aromatic 1,3-oxazole ring.

It is crucial to note, however, that the Van Leusen synthesis and its known adaptations are specifically designed for the construction of the 1,3-oxazole isomer. The inherent reaction mechanism, which involves the connectivity of the TosMIC reagent, does not lead to the formation of the 1,2-oxazole (isoxazole) ring system. Therefore, this methodology is not applicable to the synthesis of 3-Cyclobutyl-1,2-oxazole-4-carbaldehyde.

| Reagent | Product Ring System | Applicability to this compound |

| Tosylmethyl isocyanide (TosMIC) | 1,3-Oxazole | Not Applicable |

Copper-catalyzed tandem reactions have emerged as a powerful tool for the synthesis of substituted oxazoles. Specifically, the reaction of ethyl isocyanoacetate with aldehydes in the presence of a copper catalyst provides a direct route to 4,5-disubstituted 1,3-oxazoles. This process involves a cascade of reactions, often including a cycloaddition and an oxidative aromatization step, to furnish the final heterocyclic product.

Similar to the Van Leusen synthesis, these copper-catalyzed reactions involving isocyanoacetates are mechanistically constrained to produce the 1,3-oxazole isomer. The connectivity of the isocyanoacetate reagent dictates the arrangement of atoms in the resulting ring, which is not compatible with the 1,2-oxazole structure. Consequently, this synthetic strategy is not suitable for the preparation of this compound.

| Reactants | Catalyst | Product Ring System | Applicability to this compound |

| Isocyanoacetate, Aldehyde | Copper | 1,3-Oxazole | Not Applicable |

The oxidative cyclization of N-propargylamides is a versatile method for the synthesis of substituted 1,3-oxazoles. This transformation can be promoted by various reagents, including hypervalent iodine compounds, and can lead to the formation of oxazole-5-carbaldehydes. The reaction proceeds through an intramolecular cyclization of the N-propargylamide, followed by an oxidation step to introduce the aldehyde functionality.

While this method is effective for the synthesis of 1,3-oxazole-5-carbaldehydes, its application to the synthesis of 1,2-oxazole-4-carbaldehydes has not been widely reported. The regiochemical outcome of the cyclization is directed towards the formation of the 1,3-oxazole ring system. Therefore, this is not a primary method for accessing the target compound, this compound.

| Starting Material | Key Transformation | Product | Applicability to this compound |

| N-Propargylamide | Oxidative Cyclization | 1,3-Oxazole-5-carbaldehyde | Not Directly Applicable |

One of the most fundamental and widely used strategies for the synthesis of the 1,2-oxazole ring involves the ring-closing reaction of acyclic precursors. This approach typically entails the reaction of a three-carbon component with a source of hydroxylamine (B1172632). A prominent example is the reaction of β-enamino ketoesters with hydroxylamine hydrochloride.

This methodology offers a regioselective route to 1,2-oxazole-4-carboxylates. The synthesis of this compound could be envisioned through a similar pathway, potentially starting from a β-keto ester bearing a cyclobutyl group. This precursor could be reacted with a formylating agent to introduce the carbon atom that will become the aldehyde, followed by condensation with hydroxylamine to form the 1,2-oxazole ring. Subsequent functional group manipulation of an ester at the 4-position to an aldehyde would also be a viable route.

| Precursor Type | Key Reagent | Product Core | Applicability to this compound |

| β-Enamino ketoester | Hydroxylamine hydrochloride | 1,2-Oxazole-4-carboxylate | Highly Applicable (with modification) |

| 1,3-Diketone | Hydroxylamine | 1,2-Oxazole | Applicable |

The cycloisomerization of propargyl amides is a powerful and atom-economical method for the synthesis of oxazole derivatives. This reaction is often catalyzed by transition metals, such as gold, platinum, or zinc, which activate the alkyne moiety towards intramolecular nucleophilic attack by the amide oxygen.

The vast majority of reported cycloisomerization reactions of propargyl amides lead to the formation of 1,3-oxazoles. The 5-endo-dig cyclization pathway is favored, resulting in the characteristic atom arrangement of the 1,3-oxazole ring. There is currently a lack of substantial evidence to support the use of this methodology for the direct synthesis of 1,2-oxazoles. Therefore, this approach is not considered a viable route for the synthesis of this compound.

| Starting Material | Catalyst Type | Product Ring System | Applicability to this compound |

| Propargyl amide | Gold, Platinum, Zinc | 1,3-Oxazole | Not Applicable |

Transformations from Pre-formed Heterocyclic Precursors (e.g., Oxazolines)

One viable synthetic route to this compound involves the transformation of a pre-formed heterocyclic precursor, such as an oxazoline. Oxazolines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom, and they can serve as valuable intermediates in the synthesis of oxazoles.

A common method for the conversion of oxazolines to oxazoles is through an oxidation reaction. For instance, a 3-cyclobutyl-1,2-oxazoline-4-carboxylate could be synthesized first and then oxidized to the corresponding 3-cyclobutyl-1,2-oxazole-4-carboxylate. organic-chemistry.org This transformation introduces the aromaticity of the oxazole ring. Subsequent reduction of the carboxylate group at the C4-position would then yield the target carbaldehyde.

Another relevant transformation is the van Leusen oxazole synthesis, which proceeds through an oxazoline intermediate. nih.govmdpi.com This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.com In the context of synthesizing the target molecule, cyclobutanecarboxaldehyde (B128957) could be reacted with a suitable reagent to form a 3-cyclobutyl-substituted oxazoline, which would then be converted to the desired oxazole.

Table 1: Selected Transformations from Heterocyclic Precursors

| Precursor | Transformation | Reagents/Conditions | Product |

| 3-Cyclobutyl-1,2-oxazoline-4-carboxylate | Oxidation | Oxidizing agent (e.g., MnO₂) | 3-Cyclobutyl-1,2-oxazole-4-carboxylate |

| Cyclobutanecarboxaldehyde | van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | 3-Cyclobutyl-1,2-oxazole |

Introduction and Functionalization of the Cyclobutyl Moiety

The incorporation of the cyclobutyl group is a critical aspect of the synthesis of this compound. This can be achieved by utilizing starting materials already containing the cyclobutyl moiety, through stereoselective installation of the group, or by constructing the cyclobutane (B1203170) ring using advanced synthetic methods.

A straightforward approach to the target molecule is to begin with a starting material that already possesses the cyclobutyl group. For example, a cyclobutyl-containing β-ketoester could be used in a condensation reaction with hydroxylamine to form the 1,2-oxazole ring. nih.gov This method allows for the direct incorporation of the cyclobutyl group at the desired position. The resulting 3-cyclobutyl-1,2-oxazole-4-carboxylate can then be converted to the target carbaldehyde.

For applications where the stereochemistry of the cyclobutyl group is important, stereoselective synthetic methods are required. While not specific to oxazole synthesis, general methods for the stereoselective synthesis of cyclobutanes can be employed to prepare chiral cyclobutyl precursors. nih.govntu.ac.ukacs.orgresearchgate.netchemistryviews.org These methods include asymmetric [2+2] cycloadditions, organocatalyzed reactions, and the use of chiral auxiliaries. nih.gov The resulting enantiomerically enriched cyclobutyl-containing starting materials can then be carried forward to construct the oxazole ring, preserving the stereochemical integrity of the cyclobutyl moiety.

An advanced and powerful method for the construction of cyclobutane rings is the [2+2] photocycloaddition reaction. nih.govkib.ac.cnresearchgate.netnih.govorgsyn.org This reaction involves the photochemical union of two alkene molecules to form a cyclobutane ring. nih.gov In the context of synthesizing a precursor for this compound, a [2+2] photocycloaddition could be used to create a cyclobutane derivative with appropriate functional groups for subsequent elaboration into the oxazole ring. A key challenge in [2+2] photocycloadditions is controlling the regioselectivity and stereoselectivity of the reaction. orgsyn.org

Table 2: Advanced Methods for Cyclobutane Ring Formation

| Method | Description | Key Features |

| [2+2] Photocycloaddition | Union of two alkenes under photochemical conditions to form a cyclobutane ring. | Versatile for constructing four-membered rings; control of stereochemistry can be challenging. nih.govorgsyn.org |

| Organocatalyzed Cycloadditions | Use of small organic molecules as catalysts to promote the formation of the cyclobutane ring with high stereoselectivity. | Metal-free conditions; can provide access to enantiomerically enriched products. nih.gov |

Cyclobutanecarboxaldehyde is a key potential starting material for the synthesis of the target molecule. guidechem.comganeshremedies.comchemicalbook.com It can be prepared by the oxidation of cyclobutanol. Due to the potential for aldehydes to undergo side reactions, stable precursors such as acetals are often employed in multi-step syntheses. Another important precursor is cyclobutanecarboxylic acid, which can be synthesized through various methods, including the decarboxylation of 1,1-cyclobutanedicarboxylic acid. chemicalbook.com This carboxylic acid can then be reduced to the corresponding aldehyde.

Regioselective Introduction and Manipulation of the C4-Carbaldehyde Group

The final key step in the synthesis of this compound is the introduction of the carbaldehyde group at the C4 position of the oxazole ring. This can be accomplished either by direct formylation of the pre-formed heterocycle or by the transformation of a pre-existing functional group at that position.

A powerful method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.orgwikipedia.orgresearchgate.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. ijpcbs.comwikipedia.org Subjecting 3-cyclobutyl-1,2-oxazole to Vilsmeier-Haack conditions would be a direct route to the target molecule.

Alternatively, the carbaldehyde group can be obtained through the manipulation of a precursor functional group at the C4 position. For instance, a 3-cyclobutyl-1,2-oxazole-4-carboxylic acid or its corresponding ester can be synthesized first. researchgate.net The carboxylic acid or ester can then be reduced to the aldehyde using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H). This two-step approach offers a reliable way to control the regiochemistry of the formyl group introduction.

Table 3: Methods for Introduction of the C4-Carbaldehyde Group

| Method | Description | Reagents/Conditions |

| Vilsmeier-Haack Reaction | Direct formylation of the 3-cyclobutyl-1,2-oxazole ring. | POCl₃, DMF. ijpcbs.comwikipedia.org |

| Reduction of a Carboxylic Acid/Ester | Two-step process involving the synthesis of a C4-carboxylic acid or ester followed by reduction. | 1. Synthesis of the carboxylic acid/ester. 2. Reduction with a reagent like DIBAL-H. |

Direct Formylation and its Limitations for the 1,2-Oxazole System

Direct formylation involves the introduction of a formyl group (–CHO) onto the 1,2-oxazole ring via an electrophilic substitution reaction. Classic formylation methods include the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions. However, the 1,2-oxazole ring system presents significant challenges to this approach. The oxazole ring is characterized as an electron-deficient heterocycle due to the presence of the electronegative oxygen and nitrogen atoms. thieme-connect.de This inherent electron deficiency deactivates the ring towards attack by electrophiles, making standard electrophilic substitution reactions difficult. thieme-connect.de

The Vilsmeier-Haack reaction, for example, which utilizes a phosphoryl chloride/dimethylformamide (DMF) adduct as the electrophile, typically requires an electron-rich aromatic or heteroaromatic substrate. The deactivated nature of the 1,2-oxazole ring means that forcing conditions would be necessary, which could lead to ring-opening or other side reactions rather than formylation. Furthermore, regioselectivity is a concern; electrophilic attack, if it were to occur, might not be selective for the desired C4 position. While methods for the direct C-H formylation of other azoles using sources like DMSO have been developed, these often rely on specific directing groups or metal catalysis to overcome the low reactivity of the heterocyclic core. ias.ac.in Without such an activating feature, direct formylation of a simple 3-cyclobutyl-1,2-oxazole precursor is generally considered an inefficient and low-yielding strategy.

| Formylation Method | Typical Reagents | Primary Limitation for 1,2-Oxazole Ring | Potential Issues |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Electron-deficient nature of the oxazole ring deactivates it towards electrophilic attack. thieme-connect.de | Low to no yield, ring degradation, lack of regioselectivity. |

| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Requires strongly acidic conditions which can protonate and destabilize the oxazole ring. | Ring opening, polymerization, harsh reaction conditions. |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | High reactivity of the formylating agent combined with the low reactivity of the substrate. | Poor selectivity, potential for side reactions. |

Oxidative Transformations of Pre-existing C4-Substituents to Aldehydes

A more reliable and widely applicable strategy for synthesizing this compound involves the two-step process of first preparing a 3-cyclobutyl-1,2-oxazole with a suitable precursor group at the C4 position, followed by its oxidation to the aldehyde. This approach circumvents the challenges of direct formylation by building upon a pre-functionalized and stable heterocyclic core.

Common precursors for the aldehyde functionality include a primary alcohol ((3-cyclobutyl-1,2-oxazol-4-yl)methanol) or a carboxylic acid (3-cyclobutyl-1,2-oxazole-4-carboxylic acid). uni.lu

Oxidation of a Primary Alcohol : The corresponding C4-hydroxymethyl derivative can be synthesized through various methods, such as the cycloaddition of cyclobutanecarbonitrile (B1293925) oxide with propargyl alcohol. This alcohol can then be oxidized to the aldehyde using a range of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern oxidation (oxalyl chloride, DMSO, triethylamine) are well-suited for this transformation.

Reduction of a Carboxylic Acid Derivative : Alternatively, one could start from 3-cyclobutyl-1,2-oxazole-4-carboxylic acid. uni.lu Direct reduction of a carboxylic acid to an aldehyde is challenging. A more controlled approach involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, an ester, or a Weinreb amide. This intermediate can then be reduced to the aldehyde. For example, the acyl chloride can be subjected to Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst), or an ester can be reduced using diisobutylaluminium hydride (DIBAL-H) at low temperatures.

| Precursor at C4 | Transformation | Typical Reagents/Conditions | Key Advantages |

|---|---|---|---|

| -CH₂OH (Primary Alcohol) | Direct Oxidation | PCC, PDC, DMP, Swern Oxidation | High yields, mild conditions, good functional group tolerance. |

| -COOH (Carboxylic Acid) | Activation and Reduction | 1. SOCl₂ or (COCl)₂ 2. H₂, Pd/BaSO₄ (Rosenmund) | Classic method, avoids over-reduction. |

| -COOMe (Methyl Ester) | Partial Reduction | DIBAL-H, -78 °C | Common and effective, requires low temperatures. |

Nucleophilic Addition and Subsequent Functionalization at C4 Position

This synthetic route involves the creation of a nucleophilic center at the C4 position of the 3-cyclobutyl-1,2-oxazole ring, which then reacts with an electrophilic formylating agent. The most common method to achieve this is through directed ortho metalation (DoM), which involves deprotonation of the C4-H bond using a strong base.

The viability of this method depends on the relative acidity of the protons on the 1,2-oxazole ring. If the C4 proton can be selectively removed in the presence of the C5 proton, a C4-organometallic species (typically a lithium or magnesium derivative) is formed. This powerful nucleophile can then be quenched with an appropriate electrophile to introduce the aldehyde group. A common and effective electrophilic source for the formyl group is N,N-dimethylformamide (DMF). The reaction proceeds through the formation of a tetrahedral intermediate which, upon acidic workup, hydrolyzes to yield the desired aldehyde.

The key steps are:

Deprotonation : Treatment of 3-cyclobutyl-1,2-oxazole with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature to generate the C4-lithiated species.

Quenching : Addition of an electrophilic formyl source such as DMF.

Hydrolysis : Aqueous acidic workup to hydrolyze the intermediate and yield the final aldehyde product.

The success of this strategy hinges on achieving high regioselectivity during the deprotonation step, which can sometimes be challenging in substituted oxazole systems. chemrxiv.org

| Reagent | Name | Notes |

|---|---|---|

| DMF | N,N-Dimethylformamide | Most common, inexpensive, and effective. Requires aqueous workup. |

| Ethyl formate | Ethyl formate | Can also be used as a formylating agent. |

| N-Formylpiperidine | N-Formylpiperidine | A more reactive formylating agent, sometimes used for less reactive nucleophiles. |

Catalytic Systems for Enhanced Synthetic Efficiency

Catalytic methods offer powerful tools for constructing the 1,2-oxazole core with high efficiency, atom economy, and control over substitution patterns. These approaches can be broadly categorized into those using transition metals, organocatalysts, or biocatalysts.

Transition Metal Catalysis (e.g., Palladium, Copper, Nickel) in Oxazole Synthesis

Transition metal catalysis provides some of the most versatile and efficient routes for the synthesis of oxazole rings. researchgate.net These methods often rely on the cyclization of appropriately functionalized acyclic precursors. While a direct catalytic synthesis for this compound is not explicitly detailed, general methodologies can be adapted.

Copper Catalysis : Copper catalysts are widely used for oxazole synthesis. One prominent method is the copper-catalyzed tandem oxidative cyclization, which can construct polysubstituted oxazoles from simple starting materials like benzylamines and β-dicarbonyl compounds under mild conditions. acs.org A hypothetical route could involve the copper-catalyzed reaction of a precursor containing the cyclobutyl moiety with another component that provides the C4-aldehyde and the N-O fragment of the ring.

Palladium Catalysis : Palladium-catalyzed cross-coupling and cyclization reactions are staples in heterocyclic synthesis. For instance, the reaction of N-propargylamides with aryl or vinyl halides can yield 2,5-disubstituted oxazoles. organic-chemistry.org Adapting this to the target molecule would require a propargylamide precursor bearing the C4-formyl equivalent and a cyclobutyl-containing coupling partner.

Gold Catalysis : Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective at catalyzing the cyclization of propargylic amides to form oxazoles. researchgate.net This transformation proceeds through the activation of the alkyne moiety by the gold catalyst, facilitating the intramolecular nucleophilic attack by the amide oxygen.

These catalytic systems offer advantages in terms of mild reaction conditions, broad substrate scope, and high functional group tolerance, making them attractive for the synthesis of complex molecules. digitellinc.comjsynthchem.com

| Metal Catalyst | Common Precursors | Reaction Type | Reference |

|---|---|---|---|

| Copper (Cu) | α-Diazoketones and nitriles; Enamides | Cyclocondensation; Oxidative Cyclization | researchgate.netacs.org |

| Palladium (Pd) | N-Propargylamides and aryl halides | Coupling followed by cyclization | organic-chemistry.org |

| Gold (Au) | Propargylic amides | Bromocyclization; Cycloisomerization | researchgate.net |

| Iron (Fe) | Benzyl ketones and nitriles | Oxidative Cyclization | digitellinc.com |

Organocatalytic Strategies for this compound Assembly

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional methods. In the context of 1,2-azole synthesis, organocatalysts can be employed to construct the heterocyclic ring, often with high enantioselectivity if a chiral center is being formed. nih.gov

For the achiral target this compound, organocatalysis can still enhance efficiency by activating substrates toward key bond-forming steps. For example, a Brønsted acid or base catalyst could facilitate the condensation reaction between a 1,3-dicarbonyl equivalent (containing the C4-aldehyde precursor) and hydroxylamine, which is a classic method for 1,2-oxazole formation. nih.gov Chiral organocatalysts, such as cinchona alkaloid-derived thioureas or squaramides, have been used to construct axially chiral 1,2-azoles, demonstrating their ability to control complex stereochemistry and reactivity in azole synthesis. nih.gov A plausible organocatalytic approach would involve the activation of a linear precursor molecule by a Lewis base (like an amine) or a hydrogen-bond donor (like a thiourea) to promote the intramolecular cyclization and dehydration steps required to form the 1,2-oxazole ring.

| Organocatalyst Type | Mode of Activation | Potential Application in Synthesis |

|---|---|---|

| Brønsted Acids (e.g., PTSA) | Protonation of carbonyls | Catalyzing condensation/cyclization of acyclic precursors. |

| Brønsted Bases (e.g., DBU) | Deprotonation | Promoting elimination/dehydration steps to form the aromatic ring. |

| Thioureas/Squaramides | Hydrogen Bonding | Activating electrophiles and directing nucleophilic attack in ring-forming reactions. nih.gov |

| Chiral Amines (e.g., Proline) | Enamine/Iminium Ion Formation | Could be used to construct functionalized precursors for cyclization. |

Biocatalytic Approaches in Oxazole Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under environmentally benign conditions. While the biocatalytic synthesis of a non-natural product like this compound is not established, the principles of enzymatic catalysis offer promising future avenues.

In nature, the formation of oxazole rings is a key step in the biosynthesis of many peptides, particularly those of marine origin. mdpi.com These biosynthetic pathways typically involve two key enzymatic steps:

Heterocyclization : The cyclization of β-hydroxy amino acid residues (like serine or threonine) into an oxazoline intermediate.

Oxidation : The subsequent oxidation of the oxazoline to the aromatic oxazole ring, often catalyzed by flavin mononucleotide (FMN)-dependent dehydrogenases. mdpi.com

Harnessing this enzymatic machinery for synthetic purposes could involve several strategies. A specific oxidase or dehydrogenase could be used to perform the C4-substituent oxidation described in section 2.3.2, converting (3-cyclobutyl-1,2-oxazol-4-yl)methanol into the target aldehyde under mild aqueous conditions. acs.org Furthermore, engineered enzymes or whole-cell systems could potentially be developed to construct the oxazole ring from designed acyclic precursors, mimicking the natural biosynthetic pathways but with non-natural substrates. Although still a developing field for this class of heterocycles, biocatalysis holds potential for greener and more efficient synthetic routes. researchgate.netdigitellinc.com

| Enzyme Class | Reaction Type | Potential Synthetic Application |

|---|---|---|

| Oxidoreductases (e.g., Dehydrogenases) | Oxidation | Conversion of a C4-alcohol precursor to the C4-aldehyde. mdpi.comacs.org |

| Hydrolases (e.g., Lipases) | Hydrolysis/Esterification | Kinetic resolution of chiral precursors or intermediates. |

| Cyclases | Cyclization | Engineered enzymes could potentially catalyze the ring-forming step from an acyclic precursor. |

Green Chemistry Methodologies for Sustainable Synthesis of Oxazole Derivatives

The development of environmentally benign synthetic protocols is a cornerstone of modern medicinal and process chemistry. For the synthesis of oxazole derivatives, including the target compound this compound, green chemistry principles have been instrumental in driving innovation. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key approaches include the use of alternative energy sources like microwaves and ultrasound, as well as the application of novel solvent systems such as ionic liquids and deep eutectic solvents, and in some cases, the elimination of solvents altogether.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. chemicaljournals.comresearchgate.net The efficiency of MAOS stems from the direct interaction of microwave irradiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating. chemicaljournals.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles. ijpsonline.commdpi.com

In a representative microwave-assisted synthesis of 5-substituted oxazoles, a mixture of an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) can be irradiated in the presence of a base. nih.govacs.org The choice of solvent and base, along with the precise control of microwave power and temperature, are crucial for optimizing the reaction outcome. nih.govacs.org For instance, using potassium phosphate (B84403) (K3PO4) as a base in isopropanol (B130326) under microwave irradiation at 65 °C has been shown to produce 5-phenyl oxazole in high yield within minutes. nih.govacs.org This rapid and efficient process highlights the potential of MAOS for the large-scale synthesis of oxazole derivatives. nih.govacs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 5-Substituted Oxazole

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6 hours | 8 minutes |

| Temperature | 60 °C | 65 °C |

| Yield | 92-95% (as oxazoline) | 96% (as oxazole) |

| Solvent | Isopropanol | Isopropanol |

| Base | Organic Bases / NaHCO3 | K3PO4 (2 equiv) |

| Energy Input | Continuous heating | 350 W |

Data compiled from representative studies on oxazole synthesis. nih.govacs.org

Ultrasound-Mediated Synthesis (UMS)

Ultrasound-Mediated Synthesis (UMS), also known as sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. nih.gov This technique is recognized for its cost-effectiveness, environmental sustainability, and ability to enhance reaction efficiency, sometimes enabling transformations that are unsuccessful with conventional heating. nih.gov

In the context of oxazole synthesis, ultrasound irradiation has been shown to promote cyclization reactions. nih.gov For example, the palladium(II)-catalyzed cyclization of a propargylamide to form a 5-oxazolecarbaldehyde derivative was successfully achieved under ultrasonic irradiation, whereas the reaction did not proceed under standard heating conditions. nih.gov This demonstrates the unique ability of UMS to overcome activation energy barriers in certain reactions.

The application of UMS often leads to shorter reaction times and higher yields compared to silent (non-irradiated) reactions. nih.gov The use of ultrasonic baths or probes allows for efficient energy transfer to the reaction medium. nih.gov The environmentally friendly nature of this technique is a significant advantage, aligning with the principles of green chemistry. nih.gov

Table 2: Effect of Ultrasound on Oxazole Synthesis

| Reaction Condition | Product Yield | Reaction Time |

| Conventional Heating | No product | - |

| Ultrasound Irradiation | 62% | Not specified |

Based on a study where UMS enabled a previously unsuccessful cyclization. nih.gov

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with unique properties that make them attractive alternatives to traditional volatile organic compounds (VOCs). scirp.orgnih.govnih.gov ILs are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. scirp.orgorganic-chemistry.org DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. nih.govmdpi.com

The use of ILs in oxazole synthesis has been demonstrated to be highly effective. For instance, an improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). organic-chemistry.org This method provides high yields and, importantly, the ionic liquid can be recovered and reused multiple times without a significant loss in product yield, showcasing a key advantage in sustainable chemistry. ijpsonline.comorganic-chemistry.org Task-specific ionic liquids have also been employed, acting as both the solvent and the base in the reaction. nih.gov

Deep eutectic solvents have also been utilized as effective catalysts and media for the synthesis of oxazole derivatives. For example, a one-pot, three-component reaction between urea, active methylene (B1212753) compounds, and N-Bromosuccinimide using a DES as a catalyst can produce 2-aminooxazole derivatives in excellent yields under mild conditions. ijpsonline.com

Table 3: Recyclability of Ionic Liquid in the Synthesis of a 4,5-Disubstituted Oxazole

| Run | Yield (%) |

| 1 | 92 |

| 2 | 91 |

| 3 | 91 |

| 4 | 90 |

| 5 | 90 |

| 6 | 89 |

Data from a study on the reuse of [bmim]Br in oxazole synthesis. organic-chemistry.org

Solvent-Free and Aqueous Medium Reactions

One of the primary goals of green chemistry is to reduce or eliminate the use of solvents, which are often a major contributor to chemical waste. Solvent-free reactions, also known as solid-state reactions, and reactions conducted in aqueous media are highly desirable from an environmental perspective.

Solvent-free conditions have been successfully applied to the synthesis of oxazoles. An oxidative, copper-catalyzed, solvent-free annulation method allows for the synthesis of 2,4,5-triarylated oxazoles from readily available substrates under an atmosphere of molecular oxygen at mild temperatures. organic-chemistry.org This approach not only eliminates the need for a solvent but also utilizes a green oxidant.

Reactions in water or aqueous ethanol (B145695) are also gaining prominence as sustainable alternatives. researchgate.net For the synthesis of certain oxazole derivatives, water can be used as a solvent, often in the presence of a catalyst. For example, the synthesis of 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been achieved under microwave irradiation in water with a specific catalyst. ijpsonline.com The use of water as a solvent is advantageous due to its non-toxicity, non-flammability, and low cost.

The development of these solvent-free and aqueous protocols represents a significant step towards truly sustainable synthetic chemistry, minimizing the environmental impact of chemical processes. researchgate.net

Chemical Reactivity and Transformations of 3 Cyclobutyl 1,2 Oxazole 4 Carbaldehyde

Reactivity Profile of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. chemicalbook.comijpca.org This arrangement results in a π-electron distribution that makes the ring susceptible to specific types of chemical reactions. Unlike its 1,3-oxazole isomer, the 1,2-oxazole ring has distinct reactivity patterns, particularly concerning its stability and modes of cleavage. The presence of the electronegative oxygen and nitrogen atoms influences the electron density at the carbon positions (C3, C4, and C5), rendering the ring generally electron-deficient.

Electrophilic Substitution Reactions on the Oxazole (B20620) Nucleus

Electrophilic aromatic substitution on the isoxazole (B147169) ring is a known reaction, though it is less facile than in more electron-rich aromatic systems like furan (B31954) or pyrrole. The position of attack is highly dependent on the substituents present. For an unsubstituted isoxazole, the C4 position is generally the most electron-rich and thus the preferred site for electrophilic attack. reddit.com

In the case of 3-Cyclobutyl-1,2-oxazole-4-carbaldehyde, the C4 position is already substituted. The reactivity towards further electrophilic substitution is governed by the directing effects of the existing groups.

C3-Cyclobutyl group: This alkyl group is electron-donating through an inductive effect, which tends to activate the ring, particularly at the adjacent C4 and C5 positions.

C4-Carbaldehyde group: This group is strongly electron-withdrawing and deactivating through both inductive and resonance effects, reducing the electron density of the entire ring and making electrophilic substitution more difficult.

Nucleophilic Attack and Addition to the Oxazole Ring

The isoxazole ring itself is generally resistant to direct nucleophilic aromatic substitution due to its electron-rich nature. However, the molecule possesses a highly electrophilic center at the carbonyl carbon of the 4-carbaldehyde group. This site is the primary target for nucleophilic attack. Standard carbonyl chemistry, such as the addition of Grignard reagents, organolithium compounds, or hydride reagents (e.g., sodium borohydride), would lead to the corresponding secondary alcohol.

While the ring carbons are not prone to direct attack, nucleophiles, particularly strong bases, can initiate reactions by abstracting a proton from the ring or its substituents. The acidity of the ring protons in isoxazole generally follows the order C5 > C3 > C4. In this compound, the C5 proton is the most acidic and its removal by a strong base (e.g., an alkoxide or hydroxide) can lead to the formation of an anion, which is a key step in certain ring-opening reactions. acs.orgnsf.gov

Ring-Opening Reactions and Subsequent Rearrangements

A characteristic feature of the isoxazole ring is its propensity to undergo ring-opening reactions, owing to the labile N-O bond. acs.org This transformation can be initiated by various means, including nucleophiles (bases), electrophiles, or reduction.

Base-Catalyzed Ring Opening: The abstraction of the C5 proton by a strong base generates a carbanion. This initiates an electronic cascade that results in the cleavage of the weak N-O bond, ultimately forming a β-ketonitrile after workup. This reaction is a well-established synthetic strategy where the isoxazole ring serves as a masked equivalent of a 1,3-dicarbonyl compound. mdpi.com For this compound, this pathway would yield a complex cyano-dicarbonyl species. Deprotonation at the C3 position can also lead directly to ring cleavage. nsf.gov

Electrophile-Induced Ring Opening: Certain electrophiles can trigger ring-opening. For instance, treatment of substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® leads to fluorination followed by N-O bond cleavage, yielding α-fluorocyanoketones. researchgate.netorganic-chemistry.orgacs.org This reaction requires a substituent at the C4 position for it to proceed effectively. organic-chemistry.org

Reductive Ring Opening: The N-O bond can be cleaved under reductive conditions, most commonly via catalytic hydrogenation (e.g., using Pd/C or Raney Ni). This is a valuable synthetic transformation as it unmasks a β-enaminone, which can be further hydrolyzed to a 1,3-dicarbonyl compound. mdpi.com

| Initiator | General Mechanism | Resulting Product Type |

|---|---|---|

| Strong Base (e.g., RO⁻) | Deprotonation at C5 followed by N-O bond cleavage | β-Ketonitrile |

| Electrophile (e.g., Selectfluor®) | Electrophilic attack followed by N-O bond cleavage | α-Fluorocyanoketone |

| Reducing Agent (e.g., H₂/Pd-C) | Reductive cleavage of the N-O bond | β-Enaminone / 1,3-Dicarbonyl |

Protonation and N-Alkylation Tendencies

The nitrogen atom in the isoxazole ring possesses a lone pair of electrons and can act as a base, although it is a very weak one. The conjugate acid of isoxazole has a pKa of approximately -3.0. wikipedia.org Protonation occurs on the nitrogen atom to form an isoxazolium cation. nih.gov In the presence of strong acids, this compound would be protonated at the ring nitrogen.

Similarly, the nitrogen atom can act as a nucleophile and react with alkylating agents, such as alkyl halides or sulfates, to undergo N-alkylation. This reaction also yields a quaternary isoxazolium salt, which is more susceptible to nucleophilic attack and ring-opening than the neutral isoxazole.

Oxidation and Photochemical Transformations of the Oxazole Ring

The aromatic isoxazole ring is relatively stable to oxidation. Under typical oxidizing conditions, the aldehyde group at C4 would be far more susceptible to oxidation, readily converting to a carboxylic acid group to form 3-cyclobutyl-1,2-oxazole-4-carboxylic acid. Stronger oxidation may lead to the degradation and cleavage of the ring. researchgate.net

The photochemistry of isoxazoles is a distinct and synthetically useful area of its reactivity. Due to the inherent weakness of the N-O bond, isoxazoles can undergo photochemical rearrangement upon UV irradiation. wikipedia.org The process involves the cleavage of the N-O bond to form a diradical, which then rearranges through a transient azirine intermediate. This intermediate subsequently re-opens to form the more stable 1,3-oxazole isomer. wikipedia.orgacs.org This transformation provides a direct synthetic route from isoxazoles to their corresponding oxazole counterparts. nih.gov For this compound, this photochemical reaction would be expected to yield 3-cyclobutyl-1,3-oxazole-4-carbaldehyde.

| Reaction Type | Primary Reactive Site | Expected Product/Outcome |

|---|---|---|

| Electrophilic Substitution | C5 position of the ring | 5-Substituted derivative (under harsh conditions) |

| Nucleophilic Addition | Carbonyl carbon of the aldehyde | Corresponding secondary alcohol |

| Base-Induced Ring Opening | C5-H and N-O bond | Complex β-ketonitrile derivative |

| Protonation / N-Alkylation | Ring Nitrogen (N2) | Isoxazolium salt |

| Oxidation (mild) | Aldehyde group | 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid |

| Photochemical Rearrangement | Isoxazole ring (N-O bond) | 3-Cyclobutyl-1,3-oxazole-4-carbaldehyde |

Reactivity of the C4-Carbaldehyde Functionality

Nucleophilic Addition to the Carbonyl Group (e.g., formation of imines, acetals)

The electrophilic carbonyl carbon of this compound readily participates in nucleophilic addition reactions.

Imine Formation: In the presence of a primary amine and typically an acid catalyst, this compound undergoes condensation to form an imine, or Schiff base. The reaction proceeds through an initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which subsequently dehydrates to yield the carbon-nitrogen double bond of the imine.

Acetal Formation: When treated with an alcohol in the presence of an acid catalyst, the aldehyde is converted into an acetal. This reaction first forms a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to produce a stable acetal. This transformation is a common strategy for protecting the aldehyde group during subsequent synthetic steps.

Interactive Table: Examples of Nucleophilic Addition Reactions

| Reactant | Product Type | General Conditions |

| Primary Amine (R-NH₂) | Imine | Acid catalyst (e.g., TsOH), removal of water |

| Alcohol (R-OH) | Acetal | Acid catalyst (e.g., H₂SO₄), excess alcohol |

Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functionality can be readily transformed into a carboxylic acid through oxidation or a primary alcohol via reduction.

Oxidation: Various oxidizing agents can effectively convert the aldehyde to 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) can be utilized, as well as milder reagents like silver oxide (Ag₂O) to avoid potential side reactions with other sensitive functional groups.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (3-Cyclobutyl-1,2-oxazol-4-yl)methanol, is commonly achieved with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones. For less sensitive substrates, the more reactive lithium aluminum hydride (LiAlH₄) can also be employed.

Interactive Table: Oxidation and Reduction of the Carbaldehyde Functionality

| Transformation | Product | Typical Reagents |

| Oxidation | 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid | KMnO₄, H₂CrO₄, Ag₂O |

| Reduction | (3-Cyclobutyl-1,2-oxazol-4-yl)methanol | NaBH₄, LiAlH₄ |

Carbonyl Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Carbonyl olefination reactions provide a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of this reaction, yielding either the (E) or (Z) alkene, is largely dependent on the stability of the ylide used. Stabilized ylides tend to favor the formation of the (E)-alkene, whereas non-stabilized ylides generally produce the (Z)-alkene as the major product. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. wikipedia.org This method is particularly noted for its high propensity to form the (E)-alkene with excellent stereoselectivity. wikipedia.org A practical advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies the purification of the desired alkene product. wikipedia.org

Interactive Table: Carbonyl Olefination Reactions

| Reaction | Reagent | General Product | Key Features |

| Wittig | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Stereoselectivity is dependent on the stability of the ylide. organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | (E)-Alkene | Typically exhibits high (E)-selectivity and allows for straightforward purification. wikipedia.org |

Aldol (B89426) and Knoevenagel Condensations

These condensation reactions facilitate the formation of new carbon-carbon bonds at the α-position to the carbonyl group, enabling the synthesis of more elaborate molecular architectures.

Aldol Condensation: this compound can participate in a crossed aldol condensation with an enolizable carbonyl compound, such as acetone, in the presence of a base. The initial product is a β-hydroxy carbonyl compound, which can subsequently undergo dehydration, often promoted by heat or changes in pH, to afford an α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: The Knoevenagel condensation occurs when the aldehyde is reacted with a compound possessing an active methylene (B1212753) group, for instance, malononitrile (B47326) or diethyl malonate. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and generally proceeds directly to the dehydrated α,β-unsaturated product.

Interactive Table: Aldol and Knoevenagel Condensation Reactions

| Reaction | Reactant | Intermediate/Product | General Conditions |

| Aldol Condensation | Enolizable carbonyl (e.g., acetone) | β-Hydroxy carbonyl, then α,β-unsaturated carbonyl | Base catalysis (e.g., NaOH) |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | α,β-Unsaturated dinitrile | Weak base catalysis (e.g., piperidine) |

Stereoelectronic Influence of the 3-Cyclobutyl Substituent on Reactivity

The cyclobutyl group at the 3-position of the 1,2-oxazole ring significantly influences the reactivity of the C4-carbaldehyde, primarily through steric effects.

Steric Hindrance and Conformational Constraints

The presence of the relatively bulky cyclobutyl group adjacent to the C4-carbaldehyde introduces a degree of steric hindrance. This steric congestion can affect the trajectory of incoming nucleophiles as they approach the carbonyl carbon. The inherent puckered conformation of the cyclobutyl ring can also impose conformational preferences on the molecule, which may influence the orientation of the aldehyde group with respect to the plane of the oxazole ring.

Consequently, the rate of nucleophilic attack on the carbonyl carbon of this compound may be somewhat attenuated when compared to analogous compounds bearing smaller substituents at the 3-position. Furthermore, this steric hindrance can be a determining factor in the stereochemical outcome of reactions that generate new chiral centers. For instance, in nucleophilic additions, the cyclobutyl group may direct the incoming nucleophile to the less sterically encumbered face of the planar carbonyl group, thereby inducing a degree of diastereoselectivity.

Inductive Effects on Ring Reactivity

The reactivity of the 1,2-oxazole ring in this compound is significantly influenced by the electronic effects of its substituents. The cyclobutyl group at the C3 position and the carbaldehyde (formyl) group at the C4 position modulate the electron density and, consequently, the susceptibility of the ring to nucleophilic or electrophilic attack.

The cyclobutyl group is generally considered to be a weakly electron-donating group through induction (+I effect). This effect arises from the sp³-hybridized carbon atoms of the cyclobutyl ring pushing electron density towards the sp²-hybridized C3 carbon of the oxazole ring. This inductive donation slightly increases the electron density of the oxazole ring, which could potentially influence its stability and reactivity. However, the effect is modest compared to other alkyl groups and is often overshadowed by the more powerful electronic influence of other substituents.

Conversely, the carbaldehyde group at the C4 position is a strong electron-withdrawing group (-I and -M effects). The oxygen atom of the carbonyl group is highly electronegative, pulling electron density away from the oxazole ring through the sigma bond (inductive effect). More significantly, the carbonyl group can participate in resonance, delocalizing the pi-electrons of the oxazole ring and further reducing its electron density (mesomeric effect). This electron-withdrawing character deactivates the oxazole ring towards electrophilic substitution and activates it towards nucleophilic attack, particularly at the C5 position.

The combined electronic influence of these two groups results in a polarized 1,2-oxazole ring. The electron-donating cyclobutyl group at C3 and the electron-withdrawing carbaldehyde group at C4 create a push-pull system, albeit a relatively weak one. The dominant effect is the electron-withdrawing nature of the aldehyde, which makes the proton at the C5 position of the oxazole ring more acidic and susceptible to deprotonation by a strong base. This enhanced acidity can be exploited for further functionalization at this position.

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

| Cyclobutyl | C3 | Weakly electron-donating (+I) | Minor increase in electron density |

| Carbaldehyde | C4 | Strongly electron-withdrawing (-I, -M) | Deactivates towards electrophilic attack, activates towards nucleophilic attack, increases acidity of C5-H |

Derivatization and Further Synthetic Exploitation of this compound

The presence of both a reactive aldehyde functionality and a modifiable heterocyclic core makes this compound a versatile building block for the synthesis of more complex molecular architectures.

Construction of Fused and Sprio Heterocyclic Systems

The aldehyde group of this compound is a key handle for the construction of fused and spiro heterocyclic systems. Various condensation reactions can be employed to build new rings onto the oxazole scaffold.

Fused Heterocyclic Systems:

Synthesis of Pyridine-fused Oxazoles: The aldehyde can react with compounds containing active methylene groups in the presence of a base to form fused pyridine rings. For instance, reaction with malononitrile or ethyl cyanoacetate (B8463686) under Knoevenagel condensation conditions, followed by cyclization, can lead to the formation of oxazolo[4,5-b]pyridine (B1248351) derivatives. The specific reaction conditions and the nature of the active methylene compound would determine the final structure of the fused system.

Spiro Heterocyclic Systems:

Synthesis of Spiro-oxazolines: The aldehyde can participate in [3+2] cycloaddition reactions to form spirocyclic compounds. For example, reaction with azomethine ylides, generated in situ from the decarboxylative condensation of an α-amino acid and an aldehyde or ketone, could potentially lead to the formation of spiro-pyrrolidine-oxazole systems. Similarly, reactions with nitrile oxides could yield spiro-oxadiazoline-oxazole structures. The feasibility and regioselectivity of such reactions would depend on the specific reagents and reaction conditions.

| Reaction Type | Reagents | Resulting System |

| Knoevenagel Condensation/Cyclization | Active methylene compounds (e.g., malononitrile) | Fused Pyridine (Oxazolo[4,5-b]pyridine) |

| [3+2] Cycloaddition | Azomethine ylides | Spiro-pyrrolidine-oxazole |

| [3+2] Cycloaddition | Nitrile oxides | Spiro-oxadiazoline-oxazole |

Transformations Involving the Cyclobutyl Ring (e.g., ring expansion, ring contraction)

While transformations of the cyclobutyl ring attached to a heterocyclic system are less common, they are theoretically possible under specific conditions, often involving radical or cationic intermediates.

Ring Expansion: Under certain conditions, such as treatment with a Lewis acid or photochemically, the cyclobutyl ring could potentially undergo ring expansion to a cyclopentyl ring. This type of transformation often proceeds through a carbocationic intermediate, and the stability of this intermediate would be a key factor. For instance, protonation of the oxazole nitrogen could potentially facilitate a rearrangement of the adjacent cyclobutyl group.

Ring Contraction: Ring contraction of a cyclobutyl ring to a cyclopropylmethyl system is a known process, often driven by the relief of ring strain. Such a transformation on this compound would likely require harsh conditions and may not be a synthetically viable route due to the potential for decomposition of the oxazole ring.

It is important to note that these transformations are speculative for this specific molecule and would require dedicated experimental investigation to be confirmed.

Palladium-Catalyzed Cross-Coupling Reactions at the Oxazole Ring (if applicable through prior functionalization)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, for this compound to participate in such reactions at the oxazole ring, prior functionalization is typically necessary. The native C-H bonds of the oxazole ring are generally not reactive enough for direct cross-coupling.

The most common strategy involves the introduction of a halide (e.g., bromine or iodine) or a triflate group onto the oxazole ring, most likely at the C5 position. This can be achieved through electrophilic halogenation, taking advantage of the increased acidity of the C5 proton due to the adjacent electron-withdrawing aldehyde group.

Once a suitable leaving group is installed at the C5 position (to give, for example, 5-bromo-3-cyclobutyl-1,2-oxazole-4-carbaldehyde), a variety of palladium-catalyzed cross-coupling reactions can be envisioned:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The aldehyde group at the C4 position can also be a potential site for decarbonylative cross-coupling reactions, where the formyl group is extruded as carbon monoxide, and a new substituent is introduced. However, the feasibility of such a reaction on this specific substrate would depend on the development of a suitable catalytic system.

| Coupling Reaction | Required Functionalization | Reactant | Product |

| Suzuki | Halogenation at C5 | Boronic acid/ester | 5-Aryl/vinyl-3-cyclobutyl-1,2-oxazole-4-carbaldehyde |

| Heck | Halogenation at C5 | Alkene | 5-Alkenyl-3-cyclobutyl-1,2-oxazole-4-carbaldehyde |

| Sonogashira | Halogenation at C5 | Terminal alkyne | 5-Alkynyl-3-cyclobutyl-1,2-oxazole-4-carbaldehyde |

| Buchwald-Hartwig | Halogenation at C5 | Amine | 5-Amino-3-cyclobutyl-1,2-oxazole-4-carbaldehyde |

Computational and Spectroscopic Characterization Studies of 3 Cyclobutyl 1,2 Oxazole 4 Carbaldehyde

Quantum Chemical Investigations and Theoretical Modeling

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules before their synthesis or to complement experimental data. Methods such as Density Functional Theory (DFT) are employed to calculate various parameters. For 3-Cyclobutyl-1,2-oxazole-4-carbaldehyde, theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Visible). These predictions are based on the optimized molecular geometry and the calculation of energy levels and electron distribution within the molecule. While specific computational studies on this compound are not widely published, the general methodology involves using a suitable basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Advanced Spectroscopic Characterization Techniques

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclobutyl ring, the oxazole (B20620) ring, and the aldehyde group. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm). The single proton on the oxazole ring would also be a singlet, typically in the aromatic region. The protons of the cyclobutyl ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 180-200 ppm. The carbons of the oxazole ring would appear in the aromatic region (around 110-160 ppm), while the carbons of the cyclobutyl ring would be found in the upfield aliphatic region.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity of protons and carbons within the molecule. COSY spectra would reveal the coupling relationships between adjacent protons, particularly within the cyclobutyl ring. HSQC would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹H and ¹³C NMR signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.98 (s, 1H) | 185.2 |

| Oxazole C5-H | 8.54 (s, 1H) | 115.8 |

| Oxazole C3 | - | 168.5 |

| Oxazole C4 | - | 125.4 |

| Cyclobutyl C1'-H | 3.85 (quint, 1H) | 35.1 |

| Cyclobutyl C2'/C4'-H | 2.40-2.55 (m, 4H) | 28.7 |

| Cyclobutyl C3'-H | 2.10-2.25 (m, 2H) | 18.9 |

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. mdpi.com

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. The C=N stretching of the oxazole ring would likely appear around 1600-1650 cm⁻¹. The C-H stretching vibrations of the cyclobutyl and aldehyde groups would be observed around 2900-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N ring stretching vibrations of the oxazole ring are expected to be strong in the Raman spectrum. The symmetric vibrations of the cyclobutyl ring would also be Raman active. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

Interactive Data Table: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde C-H Stretch | 2850, 2750 | 2855, 2755 |

| Cyclobutyl C-H Stretch | 2975-2880 | 2980-2885 |

| Aldehyde C=O Stretch | 1715 | 1710 |

| Oxazole Ring C=N Stretch | 1630 | 1635 |

| Oxazole Ring C=C Stretch | 1580 | 1585 |

| Cyclobutyl CH₂ Bend | 1450 | 1455 |

| Oxazole Ring Bend | 880 | 885 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. mdpi.comresearchgate.netnuph.edu.ua For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways could include the loss of the aldehyde group (CHO), cleavage of the cyclobutyl ring, and fragmentation of the oxazole ring. The analysis of these fragments helps to piece together the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 166.0863 | Protonated molecular ion |

| [M+Na]⁺ | 188.0682 | Sodium adduct |

| [M-CHO]⁺ | 137.0808 | Loss of the formyl group |

| [C₄H₇]⁺ | 55.0542 | Cyclobutyl fragment |

| [C₄H₃N₂O]⁺ | 95.0239 | Oxazole-carbaldehyde fragment |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the presence of the conjugated oxazole and aldehyde groups is expected to give rise to π → π* and n → π* transitions. The λmax (wavelength of maximum absorbance) would be indicative of the extent of conjugation in the system. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic spectrum and assign the observed transitions. researchgate.net

Interactive Data Table: Predicted UV-Visible Absorption Data for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~260 | High |

| n → π | ~310 | Low |

X-ray Crystallography for Solid-State Structural Analysis

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

Advanced Applications and Future Research Directions of 3 Cyclobutyl 1,2 Oxazole 4 Carbaldehyde

Role as a Versatile Synthetic Building Block in Organic Synthesis

The true potential of 3-Cyclobutyl-1,2-oxazole-4-carbaldehyde lies in its utility as a versatile building block. The molecule combines a stable heterocyclic core—the 1,2-oxazole ring—with a highly reactive aldehyde functional group. This combination allows for a wide array of chemical transformations, making it an ideal starting material for constructing more elaborate molecular structures. The aldehyde group, in particular, serves as a gateway for carbon-carbon bond formation, cyclization reactions, and the introduction of new functional groups.

The aldehyde functionality is a cornerstone of synthetic organic chemistry, enabling the construction of new ring systems. In the case of this compound, this group can participate in numerous classical and modern synthetic reactions to build complex polycyclic and heterocyclic frameworks. For instance, aldehydes are key substrates in reactions like the van Leusen oxazole (B20620) synthesis, which could be used to attach another oxazole ring to the existing scaffold. nih.govmdpi.com

The reactivity of the carbaldehyde allows it to act as a linchpin in multicomponent reactions or as an electrophilic partner in cyclization strategies. This opens avenues to novel fused-ring systems where the oxazole is annulated with other heterocycles, a common strategy for developing new pharmacologically active agents. nih.gov

| Reaction Type | Reactant(s) | Resulting Structure/Functionality | Potential Application |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylides | Alkene | Extension of conjugated systems, precursor to polymers |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated system | Synthesis of dyes, functional materials, and pharmaceutical intermediates |

| Reductive Amination | Ammonia or primary/secondary amines, reducing agent | Amine | Introduction of basic nitrogen centers for biological activity or ligand design |

| Pictet-Spengler Reaction | β-Arylethylamines | Tetrahydroisoquinoline | Synthesis of alkaloid-like polycyclic structures |

| Pfitzinger Reaction | Isatin | Quinoline-4-carboxylic acid | Formation of complex, fused heterocyclic systems |

Asymmetric synthesis is critical in the pharmaceutical industry, as the biological activity of a molecule often depends on its stereochemistry. scispace.com The aldehyde group of this compound is a prochiral center, making it an excellent handle for introducing chirality into a molecule.

Catalytic asymmetric synthesis methods can be employed to transform the aldehyde into a chiral alcohol, amine, or other stereocenter-containing groups with high enantioselectivity. nih.gov For example, asymmetric aldol (B89426) reactions, allylation, or the use of chiral auxiliaries can convert the achiral aldehyde into a specific enantiomer. rsc.org This capability positions the compound as a valuable intermediate for the synthesis of enantiopure active pharmaceutical ingredients (APIs) where the oxazole core acts as a key pharmacophore.

Design and Synthesis of Novel Catalytic Ligands Based on the Oxazole Scaffold

The 1,2-oxazole ring contains both a nitrogen and an oxygen atom, which are excellent coordinating sites for transition metals. This structural feature is widely exploited in the design of ligands for catalytic applications. mdpi.comalfachemic.com Oxazole- and oxazoline-based ligands are renowned for their performance in a variety of asymmetric catalytic reactions. alfachemic.com

This compound can be readily converted into a range of potential ligands. For example, condensation of the aldehyde with chiral amino alcohols can produce chiral oxazoline-oxazole ligands. Reductive amination can introduce a coordinating amino group, leading to bidentate or tridentate N,O-ligands. The cyclobutyl group provides steric bulk, which can be crucial for influencing the stereochemical outcome of a catalyzed reaction. The modular nature of this scaffold allows for systematic tuning of both steric and electronic properties to optimize catalyst performance for a specific transformation.

| Modification of Aldehyde | Resulting Ligand Type | Potential Coordinating Atoms | Target Metals | Application |

|---|---|---|---|---|

| Condensation with chiral amino alcohol | Oxazole-Oxazoline | N, N' | Pd, Cu, Rh, Ir | Asymmetric allylic alkylation, cyclopropanation |

| Condensation with hydrazine (B178648) derivative | Oxazole-Hydrazone | N, N', O | Fe, Co, Ni | Oxidation/Reduction reactions |

| Reductive amination with 2-(aminomethyl)pyridine | N,N,O-tridentate | N(oxazole), N(amine), N(pyridine) | V, Ru, Mn | Polymerization, oxidation catalysis |

Applications in Polymer Chemistry and Advanced Materials Science

Functionalized heterocycles are increasingly being incorporated into polymers to create advanced materials with tailored properties such as thermal stability, conductivity, or specific optical characteristics. The aldehyde group in this compound provides a reactive site for polymerization. It can undergo polycondensation reactions with comonomers like diamines or diols to form polyimines (Schiff base polymers) or polyacetals.

The incorporation of the thermally stable 1,2-oxazole ring into the polymer backbone could enhance the material's degradation temperature. Furthermore, the oxazole ring is part of a π-conjugated system, and polymers containing such units are candidates for research in organic electronics. While speculative, the synthesis of polymers derived from this monomer is a promising direction for creating novel functional materials. The use of oxazole-ligated vanadium catalysts in olefin polymerization further underscores the relevance of this heterocycle in polymer science. mdpi.com

Exploration in Agrochemical Research (as a building block for agrochemical candidates)

Heterocyclic compounds form the basis of a vast number of commercial agrochemicals, including fungicides, herbicides, and insecticides. The 1,2-oxazole ring, in particular, is a well-established "privileged scaffold" in medicinal and agrochemical discovery due to its favorable metabolic stability and ability to engage in hydrogen bonding.

This compound is an ideal building block for generating libraries of diverse compounds for high-throughput screening in agrochemical research. The aldehyde handle allows for the rapid and efficient attachment of various molecular fragments, enabling the exploration of a wide chemical space. By systematically modifying the structure, researchers can optimize for biological activity against specific agricultural pests or weeds, leading to the development of next-generation crop protection agents.

Development of Novel Functional Materials and Optoelectronic Devices

The design of organic molecules for optoelectronic applications often relies on the creation of extended π-conjugated systems with well-defined electron-donating and electron-accepting units. The 1,2-oxazole ring is an electron-deficient aromatic system. Coupled with the electron-withdrawing carbaldehyde group, the scaffold of this compound is inherently polarized.

This electronic character makes it an attractive core for the synthesis of functional materials. The aldehyde group is a key site for extending the π-conjugation through reactions like the Knoevenagel or Wittig reactions. Attaching electron-donating groups to the molecule would create a "push-pull" system, a common design motif for materials with nonlinear optical (NLO) properties or for use as dyes in dye-sensitized solar cells (DSSCs). Further research into the photophysical properties of derivatives of this compound could uncover its potential for use in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Future Directions in the Synthesis and Derivatization of this compound

The future synthesis and modification of this compound are poised to move towards more efficient, sustainable, and diverse methodologies. Key areas of advancement will likely include the adoption of green chemistry principles, late-stage functionalization techniques, and innovative derivatization strategies centered on the carbaldehyde group.

Advancements in Synthetic Methodologies:

Future synthetic strategies are expected to focus on sustainability and efficiency. This includes the development of one-pot reactions that minimize waste and purification steps. nih.gov Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, will also be crucial. rsc.org Furthermore, biocatalytic methods are emerging as a powerful tool for the synthesis of complex heterocyclic compounds under mild, eco-friendly conditions. kcl.ac.uknih.gov The application of enzymes could offer novel, highly stereoselective routes to chiral derivatives of the target molecule. acs.orgresearchgate.net

Another significant area of development will be in the realm of C-H activation. researchgate.netresearchgate.net Direct, regioselective functionalization of the isoxazole (B147169) or cyclobutyl C-H bonds would provide a more atom-economical approach to novel derivatives, bypassing the need for pre-functionalized starting materials. researchgate.net

Innovative Derivatization Strategies:

The carbaldehyde group at the 4-position is a versatile handle for a wide array of chemical transformations, enabling the creation of diverse libraries of new compounds. Future research will undoubtedly leverage this reactivity.

Reductive Amination: This reaction can be used to introduce a variety of amine-containing fragments, leading to compounds with potential applications in medicinal chemistry.

Wittig and Horner-Wadsworth-Emmons Reactions: These methods allow for the extension of the carbon skeleton, providing access to derivatives with modified steric and electronic properties.

Condensation Reactions: Condensation with various nucleophiles can yield a range of heterocyclic and carbocyclic adducts, expanding the chemical space accessible from the parent aldehyde.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing entry points to esters, amides, and ethers.

The table below summarizes potential derivatization pathways for this compound and their potential applications.

| Derivatization Reaction | Reagents | Product Functional Group | Potential Applications |

| Reductive Amination | Primary/Secondary Amines, NaBH(OAc)₃ | Substituted Amines | Medicinal Chemistry, Ligand Synthesis |

| Wittig Reaction | Phosphonium Ylides | Alkenes | Materials Science, Bioactive Molecules |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Systems | Dyes, Pharmacophores |

| Oxidation | KMnO₄, Ag₂O | Carboxylic Acid | Prodrugs, Further Functionalization |

| Reduction | NaBH₄, LiAlH₄ | Alcohol | Linkers, Synthetic Intermediates |

Interactive Data Table: Derivatization Strategies

Open Challenges and Opportunities for Interdisciplinary Research

While the future of this compound is promising, there are several challenges that need to be addressed. These challenges, in turn, create exciting opportunities for collaborative, interdisciplinary research.

Key Challenges:

Regioselectivity: A primary challenge in the synthesis of polysubstituted isoxazoles is controlling the regioselectivity of the cyclization reaction. rsc.org Developing synthetic methods that reliably produce the desired 3,4-disubstituted isomer is a significant hurdle.

Scalability: Many modern synthetic methods, while elegant, are not easily scalable. Developing robust and scalable syntheses will be critical for the commercial viability of any resulting products.

Stability: The cyclobutyl ring can be prone to ring-opening under certain reaction conditions. Ensuring the stability of this moiety during synthesis and derivatization is an important consideration.

Biological Understanding: While isoxazoles as a class are known to be biologically active, the specific properties of 3-cyclobutyl-substituted derivatives are largely unexplored. A thorough investigation of the structure-activity relationships is needed.

Opportunities for Interdisciplinary Collaboration:

The unique structural features of this compound make it a prime candidate for exploration across various scientific disciplines.

Medicinal Chemistry: The isoxazole ring is a well-established pharmacophore, and derivatives of this compound could be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. wisdomlib.org Collaboration with biologists and pharmacologists will be essential to evaluate the therapeutic potential of new derivatives.